
2-Ethyl-1-phenylpiperazine
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Description
2-Ethyl-1-phenylpiperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Applications
Serotonin Reuptake Inhibition
One of the primary applications of 2-Ethyl-1-phenylpiperazine is its role as a selective serotonin reuptake inhibitor (SSRI). Compounds with a piperazine structure are known to modulate serotonin levels in the brain, which is crucial for treating mood disorders such as depression and anxiety. Research indicates that derivatives of phenylpiperazine, including this compound, exhibit significant inhibition of serotonin reuptake, making them candidates for developing new antidepressants .
Studies on Efficacy
A study highlighted that certain piperazine derivatives demonstrated effective serotonin reuptake inhibition at low concentrations (IC50 values below 100 nM), suggesting their potential as effective therapeutic agents against depression . The ability of this compound to interact with serotonin receptors further supports its application in treating psychiatric conditions.
Antimicrobial Activity
Recent research has explored the antimicrobial properties of phenylpiperazine derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. This property is particularly relevant in combating resistant strains of bacteria such as Staphylococcus aureus .
Mechanism of Action
The antimicrobial efficacy is attributed to the compound's ability to inhibit the Msr(A) efflux pump, leading to increased intracellular concentrations of antibiotics and enhanced bacterial susceptibility . This dual action—both as an antibiotic enhancer and a standalone antimicrobial agent—positions this compound as a valuable tool in addressing antibiotic resistance.
Potential in Cancer Therapy
Emerging studies suggest that piperazine derivatives may play a role in cancer treatment. Specifically, some compounds have been identified as inhibitors of histone deacetylases (HDACs), which are enzymes involved in cancer cell proliferation and survival. The selective inhibition of HDAC6 by phenylpiperazine derivatives indicates a promising avenue for therapeutic development against various cancers .
Case Studies and Findings
In preclinical models, phenylpiperazine compounds have shown low toxicity while effectively reducing tumor growth, suggesting their potential as adjunct therapies in oncology. The modulation of epigenetic factors through HDAC inhibition could lead to improved outcomes when used alongside conventional cancer treatments .
Summary of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Neuropharmacology | Antidepressant potential | Serotonin reuptake inhibition |
Antimicrobial Activity | Enhancer of antibiotic efficacy | Inhibition of bacterial efflux pumps |
Cancer Therapy | HDAC6 inhibition | Reduction of tumor growth |
Q & A
Q. What are the common synthetic routes for 2-Ethyl-1-phenylpiperazine, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound derivatives typically involves multi-step reactions. For example, benzoic acid can undergo acylation, bromination, and esterification to form intermediates, followed by cyclization with ethylamine . Key variables for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.
- Temperature : Elevated temperatures (e.g., 140°C) are critical for cyclization steps, as seen in piperazine hexahydrate reactions .
- Catalysts : Acidic or basic catalysts (e.g., HCl or K₂CO₃) improve yields in esterification and alkylation steps .
Methodological Insight : Use Design of Experiments (DoE) to systematically evaluate factors like solvent polarity, temperature gradients, and reagent stoichiometry .
Q. How can structural characterization of this compound derivatives be validated?
Basic Research Focus
Structural confirmation requires multi-technique validation:
- Spectroscopy : IR identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹), while ¹H NMR confirms substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm) .
- Chromatography : HPLC (>98% purity) and GC-MS detect impurities or byproducts from incomplete alkylation or cyclization .
Advanced Tip : Combine X-ray crystallography with DFT calculations to resolve stereochemical ambiguities in crystalline derivatives .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives?
Advanced Research Focus
Conflicting SAR data often arise from off-target interactions or assay variability. For example, 1-arylsulfonyl-4-phenylpiperazine derivatives show divergent enzyme inhibition profiles depending on substituent electronegativity .
Methodology :
- Dose-response curves : Validate potency (IC₅₀) across multiple assays (e.g., fluorescence vs. radiometric).
- Molecular docking : Use software like AutoDock Vina to compare binding poses of active vs. inactive analogs .
- Meta-analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify consensus trends .
Q. How can computational modeling improve the design of this compound-based therapeutics?
Advanced Research Focus
Computational tools predict pharmacokinetic and toxicity profiles:
- ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and cytochrome P450 interactions .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with activity to prioritize synthetic targets .
Case Study : A benzodioxinylcarbonyl-piperazine derivative showed enhanced metabolic stability due to reduced CYP3A4 affinity, predicted via in silico screening .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Focus
Safety measures are guided by JIS and OSHA standards:
- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116) and goggles (JIS T 8147) prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions generating toxic fumes (e.g., bromination) .
- Waste disposal : Follow EPA guidelines for neutralizing piperazine derivatives with dilute acetic acid .
Q. How do steric and electronic effects influence the pharmacological activity of this compound analogs?
Advanced Research Focus
Substituent effects are critical in receptor binding:
- Steric hindrance : Bulky groups (e.g., 3-trifluoromethylphenyl) reduce affinity for serotonin receptors but enhance selectivity for dopamine D₃ receptors .
- Electron-withdrawing groups : Nitro or chloro substituents increase metabolic stability but may reduce blood-brain barrier permeability .
Experimental Design : Synthesize analogs with systematic substituent variations and test in parallel assays (e.g., radioligand binding, functional cAMP assays) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Advanced Research Focus
- LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 176→100 for quantification) .
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) .
Validation Parameters : Include linearity (R² > 0.99), LOD (0.1 ng/mL), and matrix effect evaluation per FDA guidelines .
Q. How can conflicting toxicity data for piperazine derivatives be reconciled?
Advanced Research Focus
Discrepancies often stem from species-specific metabolism or assay sensitivity:
- In vitro vs. in vivo : Compare Ames test (bacterial) and micronucleus assay (mammalian) results .
- Metabolite profiling : Use HRMS to identify reactive intermediates (e.g., N-oxides) that may explain hepatotoxicity .
Recommendation : Cross-validate findings with ToxCast and EPA DSSTox databases .
Properties
CAS No. |
893750-52-2 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-ethyl-1-phenylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
InChI Key |
FDLFJMALQUAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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